1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed, covering the literature since 2015 . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular formula of 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is C13H14N2O2S. Its molecular weight is 262.33 g/mol.Chemical Reactions Analysis
Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Scientific Research Applications
Microwave-Assisted Synthesis
A study investigated the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, utilizing microwave-assisted reactions. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmacological applications (Mistry & Desai, 2006).
Antimicrobial Activity
Researchers synthesized pyridine derivatives, including those related to benzothiazole, and evaluated their antimicrobial activity. The study revealed variable and modest antimicrobial effectiveness against specific bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor Activity
A series of carbamides containing isoxazolyl- and isothiazolylcarbamides were synthesized, with some showing high antitumor activity. This indicates the potential application of these compounds, including those related to 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, in cancer treatment (Potkin et al., 2014).
Fluorescent Probes
Researchers developed quinoline derivatives with fluorescence properties for potential application as fluorescent probes. These compounds, including benzothiazole derivatives, exhibited bathochromic shifts and high quantum yields in various solvents, suggesting their use in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).
Versatile Building Blocks
The study demonstrated the use of benzothiazole-based compounds as versatile building blocks for synthesizing various heterocycles, indicating the potential for wide-ranging applications in chemical synthesis (Darweesh et al., 2016).
properties
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-10-11(8(7)2)14-13(18-10)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGOOPMECUVLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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